

Structure Elucidation of 5-Bromo-3-methylpyridin-2-ol: A Technical Overview

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Compound of Interest

Compound Name: **5-Bromo-3-methylpyridin-2-ol**

Cat. No.: **B1267132**

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the structural elucidation of **5-Bromo-3-methylpyridin-2-ol**. While a comprehensive experimental dataset for this specific compound is not readily available in the public domain, this document synthesizes the known information and provides a framework for its characterization based on established chemical principles and data from closely related analogues.

Chemical Identity and Structural Properties

5-Bromo-3-methylpyridin-2-ol is a halogenated and methylated derivative of pyridin-2-ol. A critical aspect of its structure is the existence of a tautomeric equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one forms. This equilibrium is a common feature for 2-hydroxypyridines and can be influenced by factors such as the solvent, temperature, and pH.

Table 1: General Properties of **5-Bromo-3-methylpyridin-2-ol**

Property	Value
Molecular Formula	C ₆ H ₆ BrNO
Molecular Weight	188.02 g/mol
CAS Number	89488-30-2
Canonical SMILES	CC1=CC(=CN=C1O)Br
InChI Key	InChIKey=BRDNYPQJPSXWLD-UHFFFAOYSA-N

Note: Physicochemical properties such as melting point, boiling point, and solubility have not been definitively reported in publicly accessible literature.

The two primary tautomeric forms are:

- **5-Bromo-3-methylpyridin-2-ol:** The aromatic alcohol form.
- 5-Bromo-3-methylpyridin-2(1H)-one: The lactam form.

Due to the stability of the amide group in the lactam form, the equilibrium often favors the pyridin-2(1H)-one tautomer. Spectroscopic analysis is essential to determine the predominant form under specific conditions.

Spectroscopic Characterization (Predicted)

While experimental spectra for **5-Bromo-3-methylpyridin-2-ol** are not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 5-Bromo-3-methylpyridin-2(1H)-one

Technique	Predicted Observations
¹ H NMR	<ul style="list-style-type: none">- A singlet for the methyl protons (CH₃) around δ 2.0-2.5 ppm.- Two singlets or doublets for the aromatic protons (CH) in the region of δ 7.0-8.0 ppm.- A broad singlet for the N-H proton (if in a non-exchanging solvent) at a downfield chemical shift, potentially >10 ppm.
¹³ C NMR	<ul style="list-style-type: none">- A peak for the methyl carbon (CH₃) around δ 15-25 ppm.- A peak for the carbonyl carbon (C=O) in the pyridinone ring around δ 160-170 ppm.- Four peaks for the other ring carbons, with their chemical shifts influenced by the bromine and methyl substituents. The carbon bearing the bromine would be at a lower field.
IR Spectroscopy	<ul style="list-style-type: none">- A C=O stretching band for the lactam group around 1640-1680 cm⁻¹.- N-H stretching vibration (if the pyridinone tautomer is present) as a broad band around 3000-3400 cm⁻¹.- C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹.- C-Br stretching vibration in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M⁺) at m/z 187 and an M+2 peak at m/z 189 of similar intensity, which is characteristic of a compound containing one bromine atom.- Fragmentation may involve the loss of CO, Br, or methyl radicals.

Synthesis Strategies

A specific, detailed experimental protocol for the synthesis of **5-Bromo-3-methylpyridin-2-ol** is not documented in readily available literature. However, a plausible synthetic route can be proposed based on established pyridine chemistry. A common approach would involve the diazotization of an amino-substituted precursor followed by hydrolysis.

Logical Workflow for a Potential Synthesis:



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Caption: Proposed synthetic pathway for **5-Bromo-3-methylpyridin-2-ol**.

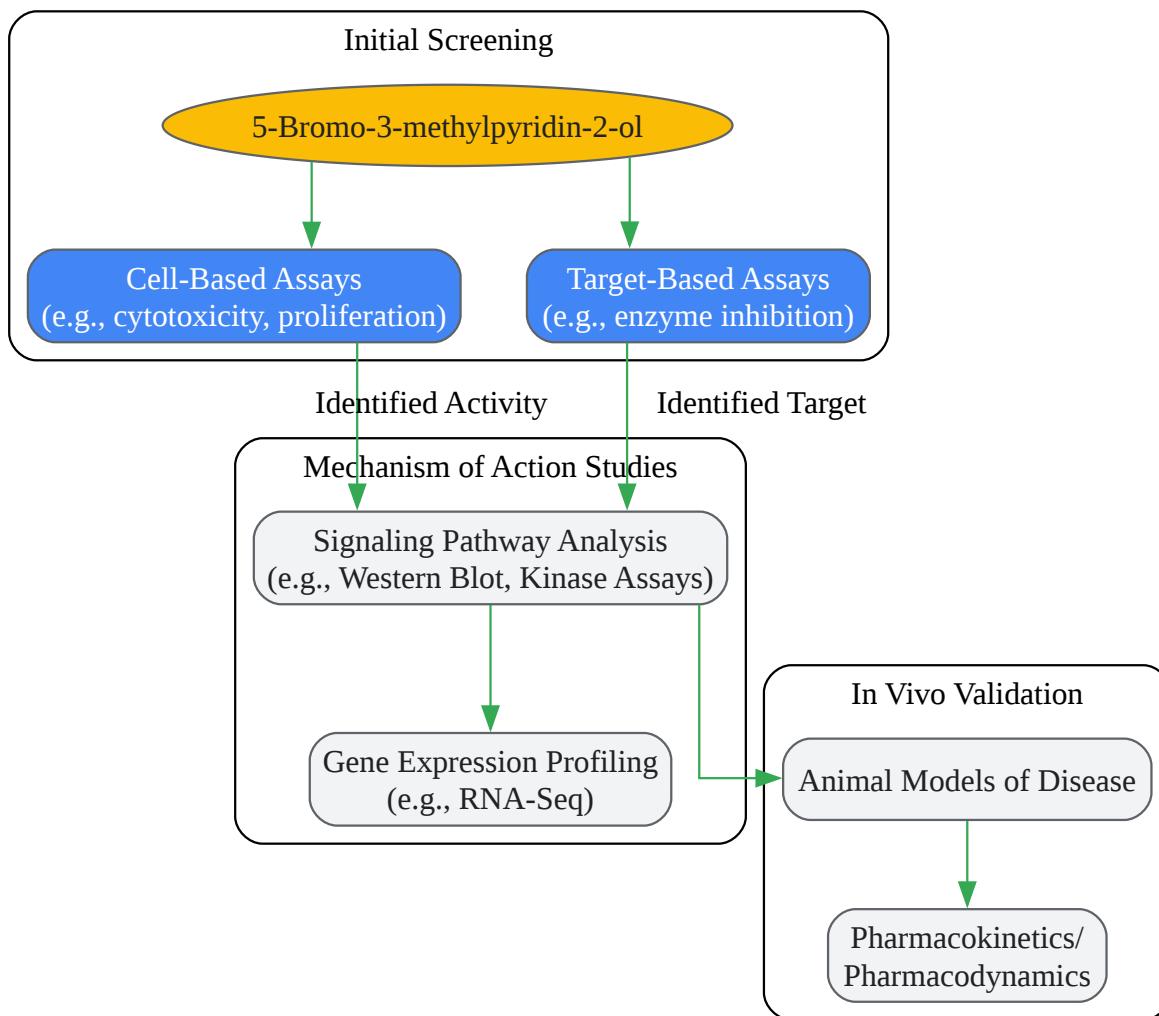
General Experimental Considerations:

- **Bromination of 2-Amino-3-methylpyridine:** The starting material, 2-amino-3-methylpyridine, would first be brominated. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The amino group is an activating group, and the bromine would be directed to the 5-position due to steric and electronic factors.
- **Diazotization of 2-Amino-5-bromo-3-methylpyridine:** The resulting 2-amino-5-bromo-3-methylpyridine would then undergo diazotization. This reaction is carried out in a strong acidic medium (like sulfuric acid) with sodium nitrite at low temperatures (typically 0-5 °C) to form an unstable diazonium salt.
- **Hydrolysis of the Diazonium Salt:** The diazonium salt is then hydrolyzed to the corresponding pyridin-2-ol. This is usually achieved by heating the acidic reaction mixture. The diazonium group is a good leaving group and is replaced by a hydroxyl group from the water.
- **Purification:** The final product would be purified using standard techniques such as recrystallization or column chromatography.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the signaling pathways affected by **5-Bromo-3-methylpyridin-2-ol**. While substituted pyridin-2-one cores are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects, any discussion of a specific signaling pathway for the title compound would be speculative.

To fulfill the user's request for a visualization, a hypothetical workflow for screening the biological activity of a novel compound like **5-Bromo-3-methylpyridin-2-ol** is presented below. This diagram illustrates the logical steps a researcher might take to identify and characterize its biological effects.



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Caption: A logical workflow for the biological evaluation of a novel chemical entity.

Conclusion

5-Bromo-3-methylpyridin-2-ol is a structurally interesting molecule with the potential for further investigation. However, a comprehensive understanding of its properties is hampered by the lack of published experimental data. The information and proposed methodologies in this guide are intended to provide a foundation for researchers to undertake the synthesis and detailed characterization of this compound. Future studies are required to elucidate its precise physicochemical properties, confirm its spectroscopic profile, and explore its potential biological activities.

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